Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate
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Overview
Description
2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester, also known as tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate, is a spirocyclic compound that belongs to the class of heterocyclic organic molecules. This compound is an important building block in organic synthesis and is commonly used in the preparation of various bioactive compounds, including medicinal compounds and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
11-Benzyl-2,11-diazaspiro[6.7]tetradecane: Another spirocyclic compound with similar structural features but different functional groups.
tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate: A closely related compound with a different substitution pattern.
Uniqueness
2,11-Diazaspiro[6.7]tetradecane-11-carboxylicacid,1,1-dimethylethylester is unique due to its specific spirocyclic structure and the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C17H32N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14-17/h18H,4-14H2,1-3H3 |
InChI Key |
VMTBDFCOONFJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCCCNC2)CCC1 |
Origin of Product |
United States |
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